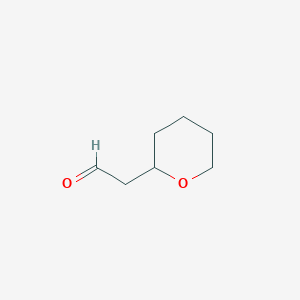

(Tetrahydro-pyran-2-yl)-acetaldehyde

説明

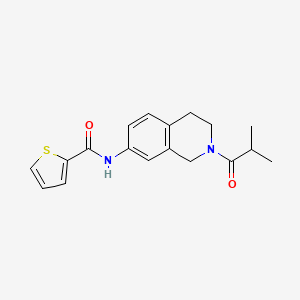

“(Tetrahydro-pyran-2-yl)-acetaldehyde” seems to be a chemical compound that contains a tetrahydropyran ring. Tetrahydropyran is a saturated six-membered ring with one oxygen atom and five carbon atoms .

Synthesis Analysis

There are several methods for synthesizing tetrahydropyran derivatives. For instance, a powerful and sustainable multicomponent approach for the synthesis of new highly substituted 4H-pyran derivatives has been described . This process is performed in pure water and uses efficient Et3N as a readily accessible catalyst .

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives typically includes a six-membered ring with one oxygen atom and five carbon atoms .

Chemical Reactions Analysis

Tetrahydropyran derivatives can be synthesized through various methodologies . For instance, the synthesis of 2-amino-3-cyanopyran derivatives has aroused special attention in recent years, as part of 2-amino-3-cyano-4H-chromenes .

科学的研究の応用

Synthesis of Pyrans and Related Compounds :

- Miranda et al. (2003) describe a Prins-type cyclization method using homopropargylic alcohol and aldehydes in the presence of FeX(3), yielding 2-alkyl-4-halo-5,6-dihydro-2H-pyrans (Miranda et al., 2003).

- Das et al. (2007) report the use of Vanadium(III) Chloride (VCl3) for the introduction of Tetrahydrofuran-Based Acetal Protecting Groups for Alcohols, complementing the classical tetrahydro-2H-pyran-2-yl (THP) protocol (Das et al., 2007).

Protecting Group Applications :

- Reese et al. (1970) explored a symmetrical ketal function as an alternative to the tetrahydropyranyl protecting group, leading to the development of 4-methoxy-5,6-dihydro-2H-pyran (Reese et al., 1970).

Catalysis and Chemical Reactions :

- Amirnejad et al. (2013) presented a method for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes using anhydrous piperazine as a catalyst (Amirnejad et al., 2013).

- Zhang et al. (2005) achieved the synthesis of tetrahydro-pyrano[3,4-b]indoles via silicon-directed oxa-Pictet-Spengler cyclizations (Zhang et al., 2005).

Synthesis of Substituted Pyrans :

- Han et al. (2019) developed a method for the stereoselective synthesis of substituted 3-amino tetrahydro-2H-pyran-2-ones using an organocatalyzed cascade process (Han et al., 2019).

- Fráter et al. (2004) discussed the Prins-type cyclization of oxonium ions for synthesizing diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives (Fráter et al., 2004).

Polycyclic Ring Systems :

- Someswarao et al. (2018) developed a strategy for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives (Someswarao et al., 2018).

- Brisbois et al. (1997) demonstrated the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran, illustrating various chemical reactions and protecting group formation (Brisbois et al., 1997).

DNA Adducts Formation :

- Wang et al. (2000) identified DNA adducts of acetaldehyde, providing insights into its reactions with DNA (Wang et al., 2000).

将来の方向性

The future directions for research on “(Tetrahydro-pyran-2-yl)-acetaldehyde” and related compounds could include further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields. For instance, the use of tetrahydropyran derivatives has been extended to the cosmetic and agrochemical industry .

特性

IUPAC Name |

2-(oxan-2-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-4-7-3-1-2-6-9-7/h5,7H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILZHONTPSTKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tetrahydro-pyran-2-yl)-acetaldehyde | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)

![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)

![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)

![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894660.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2894662.png)

![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)